Ferrous tungstate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20405-35-0 |

|---|---|

Molecular Formula |

FeO4W |

Molecular Weight |

303.68 g/mol |

IUPAC Name |

dioxido(dioxo)tungsten;iron(2+) |

InChI |

InChI=1S/Fe.4O.W/q+2;;;2*-1; |

InChI Key |

SSWAPIFTNSBXIS-UHFFFAOYSA-N |

Canonical SMILES |

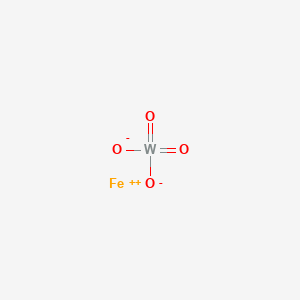

[O-][W](=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Ferrous Tungstate (FeWO₄)

Abstract: Ferrous tungstate (B81510) (FeWO₄), a member of the wolframite (B13744602) family of minerals, is an inorganic compound of significant interest due to its unique electronic, magnetic, and catalytic properties. As a p-type semiconductor with a narrow band gap, it is an efficient visible-light-absorbing material.[1][2] Its antiferromagnetic nature at low temperatures and versatile synthesis routes further contribute to its potential in a wide range of applications, including photocatalysis, electrocatalysis, magnetic devices, and sensors.[1][3][4][5] This technical guide provides an in-depth overview of the core structural, physicochemical, electronic, optical, and magnetic properties of FeWO₄. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and characterization, and graphical representations of key processes and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development.

Structural and Physicochemical Properties

Crystal Structure

Ferrous tungstate crystallizes in a monoclinic system, belonging to the P2/c or P2/a space group.[6][7][8] This wolframite-type structure is composed of distorted FeO₆ and WO₆ octahedra.[7][9] These octahedra share edges to form zigzag chains that run along the c-axis.[8][9] Within this structure, the iron ions are in the Fe²⁺ state and tungsten ions are in the W⁶⁺ state, although a small percentage of Fe³⁺ ions may be present, influencing the material's transport properties.[4][9] The crystal lattice can exhibit structural disorder, including stacking faults, which arise from the similar atomic environments of the iron and tungsten species.[4][9]

| Property | Value | Reference |

| Chemical Formula | FeWO₄ | [10] |

| Molar Mass | 303.68 g/mol | [10] |

| Crystal System | Monoclinic | [1][6][8] |

| Space Group | P2/c (or P2/a) | [7][8] |

| Structure Type | Wolframite | [1][4][5] |

| Lattice Parameters | a = 4.753 Å, b = 5.720 Å, c = 4.968 Å, β = 90.1° | [1] |

| Bulk Modulus (B₀) | 136(3) GPa | [8][11] |

Electronic and Optical Properties

FeWO₄ is a p-type semiconductor characterized by a narrow, indirect band gap, which allows for the absorption of a significant portion of the visible light spectrum.[1][8][12] The valence band is primarily formed by the hybridization of Fe 3d and O 2p orbitals, while the conduction band is mainly composed of empty W 5d and Fe 3d states.[1] The reported values for the band gap energy vary considerably, which can be attributed to differences in material crystallinity, morphology, and the specific experimental techniques used for measurement.[5]

| Property | Value | Measurement Method | Reference |

| Semiconductor Type | p-type | Mott-Schottky Analysis | [1][2] |

| Band Gap Type | Indirect | Optical Absorption | [8][12] |

| Band Gap Energy (Eg) | 1.8 - 2.2 eV | Diffuse Reflectance | [5][8] |

| 1.95 - 2.20 eV | Tauc Plot (Calcined Nanoparticles) | [13] | |

| 2.00(5) eV | Optical Absorption (Single Crystal) | [8][11] | |

| 2.2 eV | Vibrational Spectroscopy | [14][15] | |

| 2.35 eV | Estimation from Ionic Radii | [1] | |

| 2.40 eV | UV-vis Analysis | [16] |

Magnetic Properties

FeWO₄ exhibits antiferromagnetic ordering at low temperatures.[4][5][9] The transition from a paramagnetic to an antiferromagnetic state occurs at the Néel temperature (Tₙ). For bulk single crystals, this transition is consistently observed at approximately 75 K.[4][5][9] In nanostructured forms of FeWO₄, the Néel temperature can be lower and more variable, a phenomenon attributed to size and shape effects.[2][17] Some studies have also reported a weak ferromagnetic ordering at very low temperatures, which may be caused by spin-canting in the antiferromagnetic structure or surface spin effects in nanoparticles.[17]

| Property | Value | Material Form | Reference |

| Magnetic Ordering | Antiferromagnetic | Bulk & Nano | [2][4][5] |

| Néel Temperature (Tₙ) | 75 K | Single Crystal | [4][5][9] |

| 67.8 K | Hierarchical Microcrystals | [17] | |

| 54 - 75.9 K | Nanocrystals (various) | [2] | |

| Saturation Magnetization (Mₛ) | 0.4 - 6.6 emu/g | Nanoparticles (calcined) | [13] |

Experimental Protocols & Workflows

Hydrothermal Synthesis of FeWO₄ Nanoparticles

This protocol describes a common method for synthesizing FeWO₄ nanoparticles.[6][16][18] The hydrothermal process allows for good control over crystallinity and morphology.

Methodology:

-

Precursor Preparation: Prepare equimolar aqueous solutions of an iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate (B86663), (NH₄)₂Fe(SO₄)₂·6H₂O) and sodium tungstate (Na₂WO₄·2H₂O).

-

Mixing: Add the iron(II) salt solution dropwise into the sodium tungstate solution under vigorous magnetic stirring. A precipitate will form. The pH of the solution can be adjusted at this stage to control the final morphology.[16]

-

Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-200°C for a duration of 12-24 hours.

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted ions and byproducts.

-

Drying: Dry the final FeWO₄ powder in an oven at 60-80°C for several hours.

Caption: Diagram 1: Hydrothermal Synthesis Workflow for FeWO₄.

Material Characterization

This section outlines the standard experimental procedures for analyzing the fundamental properties of the synthesized FeWO₄ powder.

Methodologies:

-

X-ray Diffraction (XRD):

-

Sample Preparation: A thin, uniform layer of the FeWO₄ powder is mounted on a sample holder.

-

Data Acquisition: The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range (e.g., 10-80°) with a slow scan speed to ensure good resolution.

-

Data Analysis: The resulting diffraction pattern is compared with standard JCPDS files (e.g., #74-1130) to confirm the monoclinic phase and purity.[13][19] Crystallite size can be estimated using the Scherrer equation.

-

-

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS):

-

Sample Preparation: The FeWO₄ powder is loaded into a sample holder. Barium sulfate (BaSO₄) is typically used as a reference standard.[13]

-

Data Acquisition: The diffuse reflectance spectrum is recorded over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.

-

Data Analysis: The reflectance data is converted to absorbance using the Kubelka-Munk function. The optical band gap (Eg) is then determined by plotting (αhν)² versus photon energy (hν) (a Tauc plot) and extrapolating the linear portion of the curve to the x-axis.[13]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Sample Preparation: The powder is pressed onto a sample holder or dispersed on conductive tape and placed in an ultra-high vacuum chamber.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). Survey scans are first performed to identify all elements present. High-resolution scans are then acquired for the specific core levels of interest (Fe 2p, W 4f, O 1s).

-

Data Analysis: The binding energies of the high-resolution peaks are analyzed to determine the oxidation states of the elements. For example, the positions of the Fe 2p₃/₂ and Fe 2p₁/₂ peaks distinguish between Fe²⁺ and Fe³⁺.[9][19]

-

Caption: Diagram 2: Characterization Workflow for FeWO₄ Powder.

Photocatalytic Mechanism

The photocatalytic activity of FeWO₄ is rooted in its semiconductor properties. When irradiated with light of energy greater than or equal to its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺) in the VB.[20] These charge carriers migrate to the catalyst's surface, where they can initiate redox reactions with adsorbed molecules like water (H₂O) and oxygen (O₂). The holes oxidize water to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce oxygen to form superoxide (B77818) radicals (•O₂⁻).[20][21] These reactive oxygen species (ROS) are powerful oxidizing agents that can decompose organic pollutants into less harmful substances like CO₂ and H₂O.[20][22]

References

- 1. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mp-19421: FeWO4 (monoclinic, P2/c, 13) [legacy.materialsproject.org]

- 8. Electronic, Vibrational, and Structural Properties of the Natural Mineral Ferberite (FeWO4): A High-Pressure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. Solution combustion synthesis of iron tungstate nanoparticles for photoelectrochemical water splitting towards oxygen evolution - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Space Group of Ferrous Tungstate (FeWO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of ferrous tungstate (B81510) (FeWO₄), a compound of significant interest in materials science and catalysis. Ferrous tungstate, also known by its mineral name ferberite, is the iron end-member of the wolframite (B13744602) solid solution series with manganese (hübnerite).[1][2] Its unique structural and electronic properties form the basis for its diverse applications.

Crystal Structure and Space Group

This compound crystallizes in the monoclinic crystal system.[1][3] The most commonly accepted space group is P2/c .[1][2][4][5][6] It is important to note that the space group P2/a is also reported, which is a non-standard setting for the same crystal structure.[7] The unit cell contains two formula units (Z = 2).[1][4][5]

The crystal structure of FeWO₄ is of the wolframite type.[4] It can be described as a distorted hexagonal close-packed lattice of oxygen atoms, with the Fe²⁺ and W⁶⁺ cations occupying half of the octahedral holes.[4] The structure consists of infinite zigzag chains of edge-sharing FeO₆ and WO₆ octahedra that run along the c-axis.[4][5][8] These chains of a single cation type are then interconnected by sharing corners with four chains of the other cation type.[5][8] The high-spin d⁶ electronic configuration of the Fe²⁺ ion leads to a Jahn-Teller distortion of the FeO₆ octahedra.[4]

Crystallographic Data

The lattice parameters of this compound have been determined through various X-ray diffraction studies. The following table summarizes the reported quantitative data.

| Parameter | Reported Value | Source |

| Crystal System | Monoclinic | [1][2][3][6] |

| Space Group | P2/c (or P2/a) | [1][4][5][6][7] |

| a (Å) | 4.72 - 4.753 | [1][5][6][7][9] |

| b (Å) | 5.70 - 5.720 | [1][5][6][7][9] |

| c (Å) | 4.96 - 4.970 | [1][5][6][7][9] |

| β (°) | 90 - 90.17 | [1][5][6][7] |

| Z | 2 | [1][5][9] |

| Density (g/cm³) | 7.4 - 7.58 | [1][6][10] |

Experimental Protocols

The determination of the crystal structure of this compound relies on crystallographic techniques, primarily X-ray diffraction (XRD).

3.1 Sample Preparation: Hydrothermal Synthesis

A common method for synthesizing FeWO₄ crystals, particularly nanoparticles, is the hydrothermal process.[10][11]

-

Precursor Solution: A structure-directing agent, such as L-histidine or ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA), is dissolved in a suitable solvent system (e.g., water-ethylene (B12542467) glycol).[10][11]

-

Addition of Reagents: A tungsten source, like sodium tungstate, and an iron source, such as ferrous sulfate, are added to the solution.[10] A pH buffer like hexamethylenetetramine (HMT) may also be used.[11]

-

pH Adjustment: The pH of the resulting solution is adjusted to a range of 5-10.[10]

-

Hydrothermal Reaction: The solution is sealed in a hydrothermal reactor (autoclave) and heated for several hours.

-

Product Recovery: After the reaction, the precursor sample is collected through filtration, washed to remove impurities, and dried to obtain the final FeWO₄ product.[10]

3.2 Structure Determination: X-ray Diffraction

Both powder and single-crystal X-ray diffraction are employed for structure analysis.

Powder X-ray Diffraction (XRD):

-

Sample Preparation: The synthesized FeWO₄ powder is finely ground and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles.

-

Structure Refinement: The experimental diffraction pattern is analyzed using the Rietveld refinement method. This involves fitting the observed data to a calculated pattern based on a known structural model (in this case, the wolframite structure with space group P2/c).[4] The refinement process adjusts lattice parameters, atomic positions, and other profile parameters to achieve the best possible fit, indicated by low goodness-of-fit parameters (e.g., Rwp, χ²).[4]

Single-Crystal X-ray Diffraction:

-

Crystal Selection: A suitable single crystal of FeWO₄ is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray beam, typically on a four-circle diffractometer using monochromatic radiation (e.g., Mo-Kα).[12] The crystal is rotated, and a large number of diffraction intensities are collected at various orientations.

-

Structure Solution and Refinement: The collected reflection data are used to solve the crystal structure ab initio or by using a known model. The atomic positions and thermal parameters are then refined to minimize the difference between observed and calculated structure factors, resulting in R-values that indicate the quality of the structural model.[5][8]

Visualizations

The following diagram illustrates the logical workflow for determining the crystal structure of a material like this compound using X-ray diffraction.

Caption: Workflow for Crystal Structure Determination via X-ray Diffraction.

References

- 1. Ferberite - Wikipedia [en.wikipedia.org]

- 2. Wolframite - Wikipedia [en.wikipedia.org]

- 3. keys.lucidcentral.org [keys.lucidcentral.org]

- 4. Electronic, Vibrational, and Structural Properties of the Natural Mineral Ferberite (FeWO4): A High-Pressure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structure of ferberite, FeWO4 [degruyterbrill.com]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. ias.ac.in [ias.ac.in]

- 8. [PDF] The crystal structure of ferberite, FeWO4 | Semantic Scholar [semanticscholar.org]

- 9. Crystal: Iron Tungstate - FeWO4 - SurfaceNet [surfacenet.de]

- 10. What Is Ferrous TungstateChina Tungsten Industry News Center [ctia.com.cn]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. rruff.net [rruff.net]

Electronic band structure of iron (II) tungstate.

An In-depth Technical Guide to the Electronic Band Structure of Iron (II) Tungstate (B81510)

This technical guide provides a comprehensive overview of the electronic band structure of iron (II) tungstate (FeWO₄), a material of significant interest for its magnetic, photocatalytic, and supercapacitor properties. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and theoretical insights.

Introduction to Iron (II) Tungstate (FeWO₄)

Iron (II) tungstate, also known as ferberite in its mineral form, is a bimetallic oxide belonging to the wolframite (B13744602) family of compounds.[1][2] It crystallizes in a monoclinic system with the space group P2/c.[1][3] The structure is characterized by zigzag chains of edge-sharing FeO₆ and WO₆ octahedra running along the[1] crystal axis.[1][2] The Fe²⁺ ion is in a high-spin d⁶ electronic configuration, which leads to a Jahn-Teller distortion in the FeO₆ octahedron.[1][2]

FeWO₄ is an antiferromagnetic semiconductor with a Néel temperature of approximately 75 K.[2][4][5][6] Its electronic properties are dominated by the partially filled 3d orbitals of the divalent iron cations.[2] The material has garnered attention for a variety of applications, including supercapacitors, photocatalysis, and as an electrode material.[2][7][8] An accurate understanding of its electronic band structure is crucial for optimizing its performance in these technological applications.

Quantitative Data Summary

The following tables summarize the key crystallographic, electronic, and physical properties of FeWO₄ compiled from experimental and theoretical studies.

Table 1: Crystallographic Data for Iron (II) Tungstate

| Parameter | Experimental Value | Theoretical (DFT) Value | Reference(s) |

| Crystal System | Monoclinic | Monoclinic | [1] |

| Space Group | P2/c (No. 13) | P2/c (No. 13) | [1][3] |

| Lattice Parameters (a, b, c) | a = 4.98 Å, b = 5.74 Å, c = 4.73 Å | a = 4.96 Å, b = 5.71 Å, c = 4.71 Å | [2] |

| Lattice Parameter (β) | β = 90.0° | β = 90.0° | [2] |

| Unit Cell Volume (V₀) | 135.2 ų | 133.4 ų | [2] |

Table 2: Electronic and Physical Properties of Iron (II) Tungstate

| Property | Value | Notes | Reference(s) |

| Band Gap (E_g) | |||

| Experimental | 1.8 - 2.2 eV | Range from diffuse reflectance on powders | [1][2] |

| 2.00(5) eV | Indirect band gap from optical absorption on single crystal | [1][9] | |

| 2.27 eV | From Kubelka-Munk plot | [10] | |

| 1.98 eV | For hydrothermally prepared nanocrystals | ||

| Theoretical (DFT) | 1.48(2) eV | Indirect absorption edge | [11] |

| Band Gap Type | Indirect | Confirmed by optical absorption measurements | [1][9] |

| Magnetic Property | Antiferromagnetic | Becomes paramagnetic above the Néel temperature | [4][6] |

| Néel Temperature (T_N) | 75 K | Temperature of transition to paramagnetic state | [2][4][5][8] |

| Bulk Modulus (B₀) | 136(3) GPa | Determined from high-pressure XRD experiments | [1][9] |

| Oxidation States | Fe²⁺, W⁶⁺ | Confirmed by XPS and XAS. Some studies suggest ~1.5% Fe³⁺. | [4][5][7][8] |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Core-Level Binding Energies

| Core Level | Binding Energy (eV) | Notes | Reference(s) |

| Fe 2p₃/₂ | ~710.8 eV | Characteristic for Fe²⁺. | [12] |

| W 4f₇/₂ | ~35.5 eV | Doublet peak structure characteristic of a pure W⁶⁺ valence. | [12][13] |

| W 4f₅/₂ | ~37.6 eV | [12][13] | |

| O 1s | ~530.4 eV | [12] |

Experimental and Theoretical Methodologies

The characterization of FeWO₄'s electronic structure relies on a combination of material synthesis, experimental spectroscopy, and computational modeling.

Synthesis Protocols

-

Hydrothermal Synthesis: This is a common method for producing crystalline FeWO₄ nanoparticles.[14][15] A typical procedure involves reacting an iron salt (e.g., iron(III) chloride or ferrous ammonium (B1175870) sulfate) with a tungsten salt (e.g., sodium tungstate) in an aqueous solution.[15][16] A reducing agent like L-cysteine may be used to ensure the iron is in the +2 oxidation state.[15] The mixture is sealed in a Teflon-lined autoclave and heated, allowing crystals to form under high pressure and temperature.

-

Chemical Vapor Transport (CVT): This technique is used to grow high-quality single crystals of FeWO₄.[4][5] It involves starting with a polycrystalline FeWO₄ sample, which is vaporized, transported by a carrier agent, and redeposited as single crystals in a cooler region of a sealed reaction tube.

Experimental Characterization Protocols

-

X-ray Diffraction (XRD):

-

Objective: To determine the crystal structure, phase purity, and lattice parameters of the synthesized material.

-

Methodology: A powdered sample of FeWO₄ is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting pattern is then compared with standard diffraction data (e.g., JCPDS cards) to identify the crystalline phase.[17][18] Rietveld refinement can be applied to the data to obtain precise lattice parameters.

-

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS):

-

Objective: To determine the optical band gap of the semiconductor material.

-

Methodology: The reflectance (R) of a powdered FeWO₄ sample is measured over a range of wavelengths (typically 200-800 nm).[19][20] The reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[21] For a semiconductor with an indirect band gap, the band gap energy (E_g) is determined by plotting (F(R)·hν)¹/² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis.[1][22]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Objective: To determine the elemental composition, oxidation states of the constituent elements, and the structure of the valence band.

-

Methodology: The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these photoelectrons. The binding energy of the electrons is then calculated, which is characteristic of the element and its chemical state.[4][7][12] By analyzing the valence band region, the contributions of different atomic orbitals can be studied.[23]

-

Theoretical Calculation Protocols

-

Density Functional Theory (DFT):

-

Objective: To calculate the electronic band structure, density of states (DOS), and other electronic and magnetic properties from first principles.

-

Methodology: DFT calculations are performed using software packages like VASP (Vienna Ab initio Simulation Package).[2] The crystal structure of FeWO₄ is used as the input. Due to the strongly correlated 3d electrons of iron, standard approximations like the Generalized Gradient Approximation (GGA) are often insufficient.[2][24] The GGA+U method, which adds an on-site Coulomb interaction term (U), is employed to better describe these localized d-electrons.[2] The calculations are performed for non-magnetic, ferromagnetic, and antiferromagnetic configurations to determine the lowest energy (ground) state.[2] After the calculation converges, the electronic band structure and the partial density of states (PDOS) can be plotted and analyzed.

-

Visualizations: Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental and theoretical workflows.

Caption: Experimental workflow for FeWO₄ characterization.

Caption: Workflow for DFT calculations of FeWO₄.

Caption: Z-scheme charge transfer in an FeWO₄/g-C₃N₄ heterojunction.

Detailed Electronic Band Structure Analysis

Valence and Conduction Bands

First-principles DFT calculations provide detailed insight into the orbital contributions to the electronic bands.[11][23]

-

Valence Band (VB): The valence band is primarily composed of hybridized O 2p and Fe 3d orbitals.[23] The top of the valence band (Valence Band Maximum, VBM) has a significant Fe-3d character.[11]

-

Conduction Band (CB): The bottom of the conduction band (Conduction Band Minimum, CBM) is also dominated by Fe-3d states.[11] The W 5d orbitals contribute to the valence band at lower energies (higher binding energies) and are less involved near the Fermi level.[23]

The fact that both the VBM and CBM are dominated by orbitals of the same character (Fe-3d) is a notable feature of its electronic structure.[11]

Density of States (DOS)

The calculated total density of states (DOS) shows a broad spectral feature for the valence band, typically between 2.5 and 8.5 eV below the Fermi level.[23] Analysis of the partial density of states (PDOS) confirms the orbital contributions:

-

Fe 3d states are prominent near the top of the valence band and the bottom of the conduction band, defining the band gap.

-

O 2p states are widely distributed throughout the valence band, indicating strong hybridization with the metal orbitals.

-

W 5d states have their main contribution at higher binding energies within the valence band.[23]

Origin of Magnetic Properties

The magnetic properties of FeWO₄ are a direct consequence of its electronic structure. The Fe²⁺ ions have a high-spin d⁶ configuration with unpaired electrons in their 3d orbitals.[2] At low temperatures, these magnetic moments align in an antiparallel (antiferromagnetic) configuration, which is the energetic ground state.[2] The material transitions to a paramagnetic state above the Néel temperature of 75 K, where the thermal energy overcomes the magnetic ordering.[2][6]

Conclusion

The electronic band structure of iron (II) tungstate is characterized by an indirect band gap of approximately 2.0 eV, with both the valence and conduction band edges being dominated by Fe 3d orbitals. This electronic configuration is responsible for its semiconducting nature, its optical absorption properties, and its low-temperature antiferromagnetism. A thorough understanding of this band structure, achieved through a combination of advanced experimental techniques and theoretical DFT+U calculations, is essential for the rational design and development of FeWO₄-based materials for applications in photocatalysis, energy storage, and other advanced technologies. The ability to form efficient heterojunctions, such as the Z-scheme system with g-C₃N₄, highlights the potential for tuning its electronic properties for enhanced performance.[25]

References

- 1. Electronic, Vibrational, and Structural Properties of the Natural Mineral Ferberite (FeWO4): A High-Pressure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mp-19421: FeWO4 (monoclinic, P2/c, 13) [legacy.materialsproject.org]

- 4. Collection - FeWO4 Single Crystals: Structure, Oxidation States, and Magnetic and Transport Properties - Chemistry of Materials - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mindat.org [mindat.org]

- 7. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Near-Broken-Gap Alignment between FeWO4 and Fe2WO6 for Ohmic Direct p–n Junction Thermoelectrics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of Ferrous Tungstate Nanoparticles | Scientific.Net [scientific.net]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. redalyc.org [redalyc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Density Functional Studies on the Atomistic Structure and Properties of Iron Oxides: A Parametric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Construction of in situ self-assembled FeWO4/g-C3N4 nanosheet heterostructured Z-scheme photocatalysts for enhanced photocatalytic degradation of rhodamine B and tetracycline - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Magnetic Susceptibility of Ferrous Tungstate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tungstate (B81510) (FeWO₄), the iron-rich end member of the wolframite (B13744602) mineral series, is a material of significant interest due to its unique magnetic and electronic properties.[1] Understanding the magnetic susceptibility of this compound at ambient temperatures is crucial for a range of applications, from materials science to the development of magnetically responsive drug delivery systems. This technical guide provides a comprehensive overview of the magnetic susceptibility of ferrous tungstate at room temperature, including quantitative data, detailed experimental protocols, and a visualization of the experimental workflow.

This compound crystallizes in a monoclinic system and is known to be paramagnetic at room temperature.[1][2] Its magnetic behavior is primarily dictated by the presence of high-spin Fe²⁺ ions within its crystal lattice.[1] As the temperature is lowered, this compound undergoes a transition to an antiferromagnetic state at a Néel temperature (T_N) of approximately 75 K (-198.15 °C).[1][3] This guide will focus on its paramagnetic state at room temperature (approximately 298 K or 25 °C).

Quantitative Data

| Parameter | Value | Unit | Notes |

| Molar Magnetic Susceptibility (χ_m) | ~1.2 x 10⁻² | cm³/mol | Estimated from temperature-dependent susceptibility measurements at 298 K. |

| Mass Magnetic Susceptibility (χ_g) | ~3.95 x 10⁻⁵ | cm³/g | Calculated from the molar susceptibility and a molar mass of 303.69 g/mol . |

| Magnetic Ordering | Paramagnetic | - | At room temperature.[1][2] |

| Néel Temperature (T_N) | 75 | K | Temperature of transition to an antiferromagnetic state.[1][3] |

Experimental Protocols for Determining Magnetic Susceptibility

The magnetic susceptibility of solid materials like this compound is most commonly determined using methods that measure the force exerted on a sample by a magnetic field. The two primary techniques are the Gouy method and the Evans method.

Gouy Method

The Gouy method is a classical and widely used technique for measuring the magnetic susceptibility of powdered solids.

Methodology:

-

Sample Preparation: A powdered sample of this compound is uniformly packed into a long, cylindrical Gouy tube. The mass of the empty tube and the tube with the sample are accurately measured.

-

Apparatus Setup: The Gouy tube is suspended from a sensitive balance, with the bottom of the sample positioned between the poles of a powerful electromagnet, where the magnetic field is strongest. The top of the sample is positioned outside the region of the strong magnetic field.

-

Measurement without Magnetic Field: The initial weight of the sample and the tube is recorded with the electromagnet turned off.

-

Measurement with Magnetic Field: The electromagnet is turned on to a known and stable field strength. The apparent change in the weight of the sample is recorded. Paramagnetic materials like this compound will be drawn into the magnetic field, resulting in an apparent increase in weight.

-

Calculation: The change in weight is directly proportional to the magnetic susceptibility of the sample. The mass susceptibility (χ_g) can be calculated using the following formula:

χ_g = (2 * g * Δw) / (H² * A)

where:

-

g is the acceleration due to gravity

-

Δw is the change in weight

-

H is the magnetic field strength

-

A is the cross-sectional area of the sample

-

Evans Balance Method

The Evans balance is a more modern and often more convenient instrument for measuring magnetic susceptibility.

Methodology:

-

Sample Preparation: A powdered sample of this compound is packed into a sample tube of known dimensions. The mass of the sample is accurately determined.

-

Instrument Calibration: The balance is calibrated using a standard substance with a known magnetic susceptibility.

-

Measurement: The sample tube is placed in the sample holder of the Evans balance, which is positioned between the poles of a permanent magnet. The force exerted on the sample by the magnetic field causes a displacement of the magnet, which is detected and converted into a reading on the instrument's display.

-

Calculation: The instrument reading, along with the sample mass and length, is used to calculate the volume and mass susceptibility of the sample, often with built-in software.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

The following diagram illustrates the generalized experimental workflow for determining the magnetic susceptibility of a solid sample like this compound using a balance-based method.

References

A Technical Guide to the Synthesis and Characterization of Ferrous Tungstate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ferrous tungstate (B81510) (FeWO₄) nanoparticles. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, comparative data, and a deeper understanding of the processes involved in the production and analysis of these promising nanomaterials. Ferrous tungstate nanoparticles are gaining significant attention due to their potential applications in photocatalysis, magnetic devices, and biomedicine.

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of this compound nanoparticles. The choice of method influences the nanoparticles' morphology, size, and crystalline structure. This section details the experimental protocols for three common synthesis techniques: hydrothermal, co-precipitation, and sol-gel methods.

Hydrothermal Synthesis

The hydrothermal method is a widely used technique for synthesizing crystalline FeWO₄ nanoparticles. It involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave.

Experimental Protocol:

-

Precursor Preparation: Prepare equimolar aqueous solutions of a ferrous salt (e.g., ferrous sulfate (B86663) heptahydrate, FeSO₄·7H₂O) and a tungstate salt (e.g., sodium tungstate dihydrate, Na₂WO₄·2H₂O).[1][2]

-

Mixing: The precursor solutions are mixed under vigorous stirring to ensure a homogeneous solution. The pH of the solution can be adjusted at this stage to control the morphology of the resulting nanoparticles.

-

Hydrothermal Reaction: The resulting solution is transferred into a Teflon-lined stainless-steel autoclave and heated to a specific temperature, typically between 160°C and 200°C, for a duration ranging from several hours to a full day.[1][3][4]

-

Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The precipitate is then collected, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven.

Experimental Workflow for Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of FeWO₄ nanoparticles.

Co-precipitation Method

The co-precipitation method is a straightforward and rapid technique for synthesizing nanoparticles. It involves the simultaneous precipitation of the ferrous and tungstate ions from a solution.

Experimental Protocol:

-

Precursor Preparation: Aqueous solutions of a ferrous salt and a tungstate salt are prepared, similar to the hydrothermal method.

-

Precipitation: The two solutions are mixed together, often dropwise, under constant stirring. A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃), is added to the mixture to induce the formation of the FeWO₄ precipitate. The pH of the final solution is a critical parameter that affects the particle size and properties.

-

Aging: The resulting precipitate is typically aged in the mother liquor for a certain period to allow for crystal growth and stabilization.

-

Washing and Drying: The precipitate is then separated by centrifugation or filtration, washed thoroughly with deionized water and ethanol, and dried at a moderate temperature. Amorphous FeWO₄ nanoparticles can be prepared by this method at room temperature.[1][5]

Experimental Workflow for Co-precipitation Synthesis

Caption: Workflow for the co-precipitation synthesis of FeWO₄ nanoparticles.

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method offers good control over the particle size and homogeneity.

Experimental Protocol:

-

Sol Formation: A sol is prepared by dissolving the precursors, such as sodium tungstate(VI) and iron(II) sulfate, in a suitable solvent, often at room temperature.[6] A complexing agent, like citric acid, may be added to form a stable sol.[6]

-

Gelation: The sol is then induced to form a gel, typically by changing the pH or through controlled evaporation of the solvent.

-

Aging and Drying: The gel is aged for a period to strengthen the network and then dried to remove the solvent. The drying process can be critical in determining the final properties of the nanoparticles.

-

Calcination: The dried gel is often calcined at an elevated temperature to remove organic residues and to crystallize the FeWO₄ nanoparticles.

Characterization Techniques

A suite of characterization techniques is employed to analyze the structural, morphological, and optical properties of the synthesized this compound nanoparticles.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the nanoparticles. The diffraction pattern of FeWO₄ typically corresponds to a monoclinic wolframite (B13744602) structure.[2][7] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM provides information about the surface morphology, size, and shape of the nanoparticles and their agglomerates.[3] TEM offers higher resolution images, revealing the internal structure, crystal lattice, and size distribution of individual nanoparticles.[3][8] Selected area electron diffraction (SAED) patterns obtained from TEM can confirm the crystalline nature of the nanoparticles.[3]

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the optical properties of the FeWO₄ nanoparticles, particularly their light absorption characteristics. The band gap energy of the nanoparticles can be determined from the absorption spectrum, which is a crucial parameter for photocatalytic applications.[9][10]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of FeWO₄ nanoparticles synthesized by different methods.

Table 1: Structural and Morphological Properties

| Synthesis Method | Average Particle Size (nm) | Crystal Structure | Morphology |

| Hydrothermal | 70 - 150[1] | Monoclinic[1] | Spindle-like, Nanorods[3][8] |

| Co-precipitation | Amorphous (as-synthesized)[5] | Amorphous to Crystalline | Aggregated nanoparticles |

| Solution Combustion | ~19[9][10] | Monoclinic[9][10] | Nanoparticles |

| Sol-Gel | Polycrystalline nanoparticles[11] | Polycrystalline | Nanoparticles |

Table 2: Optical and Photocatalytic Properties

| Synthesis Method | Band Gap (eV) | Photocatalytic Activity |

| Hydrothermal | ~1.95 - 2.20[12] | High activity for Methylene (B1212753) Blue degradation[5] |

| Solution Combustion | ~2.2[9][10] | Effective for photoelectrochemical water splitting[9] |

| Sol-Gel | - | Enhanced degradation of Malachite Green[6] |

Application Highlight: Photocatalysis

This compound nanoparticles have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in water.[4][5][13] The mechanism involves the generation of electron-hole pairs upon light irradiation, which then react with water and oxygen to produce highly reactive oxygen species (ROS) that degrade the organic molecules.

Logical Relationship for Photocatalytic Degradation of Methylene Blue

Caption: Mechanism of photocatalytic degradation of methylene blue by FeWO₄.

This guide serves as a foundational resource for the synthesis and characterization of this compound nanoparticles. The provided protocols and data are intended to be a starting point for further research and development in the various fields where these nanomaterials show great promise.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Magnetic photocatalysts with a p–n junction: Fe3O4 nanoparticle and FeWO4 nanowire heterostructures - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Characterization of this compound Nanoparticles | Scientific.Net [scientific.net]

- 6. Synthesis of FeWO4 heterogeneous composite by the sol-gel process: enhanced photocatalytic activity on malachite green [earsiv.odu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. Solution combustion synthesis of iron tungstate nanoparticles for photoelectrochemical water splitting towards oxygen evolution - ProQuest [proquest.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Ferrous Tungstate (FeWO₄): A Technical Overview of its Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferrous tungstate (B81510) (FeWO₄), an inorganic compound with significant potential in various scientific and industrial fields, including catalysis and materials science. This document details its fundamental chemical and physical properties, outlines established synthesis protocols, and describes standard characterization techniques.

Core Properties of Ferrous Tungstate

This compound, also known as iron(II) tungstate, is a solid material notable for its specific physicochemical characteristics. A summary of its key quantitative data is presented below.

| Property | Value | Citations |

| Chemical Formula | FeWO₄ | [1] |

| Molar Mass | 303.68 g/mol | [1] |

| Crystal Structure | Monoclinic | [2][3] |

| Lattice Parameters | a = 4.724 Å, b = 5.718 Å, c = 4.971 Å, β = 89.945° | [4] |

| Density | ~7.5 g/cm³ | [5] |

| Optical Band Gap | Approximately 2.2 eV to 2.27 eV | [4][6] |

| Appearance | Dark brown or black crystalline powder | [7] |

| Solubility | Insoluble in water | [5] |

Synthesis of this compound Nanoparticles

The synthesis of this compound is most commonly achieved through hydrothermal or solvothermal methods. These techniques allow for the controlled crystallization of the material, often in nanoparticle form.

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a common method for synthesizing this compound nanoparticles.

1. Precursor Preparation:

-

Prepare an aqueous solution of a tungsten precursor, such as sodium tungstate (Na₂WO₄·2H₂O).[2]

-

Prepare a separate aqueous solution of an iron(II) precursor, such as ferrous ammonium (B1175870) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂·6H₂O) or ferrous sulfate (FeSO₄).[2][8][9]

2. Reaction Mixture:

-

Combine the precursor solutions in a reaction vessel.

-

The pH of the solution can be adjusted to between 5 and 10 to influence the morphology of the resulting nanoparticles.[5][9]

-

For morphology control, a structure-directing agent like L-histidine or a chelating agent such as ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA) can be added to the mixture.[1][5]

3. Hydrothermal Reaction:

-

Transfer the reaction mixture to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a temperature between 180°C and 200°C for a duration of several hours.[8]

4. Product Recovery and Purification:

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the resulting precipitate by centrifugation.

-

Wash the product multiple times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the purified this compound powder in an oven.

Experimental Protocol: Solvothermal Synthesis

This method utilizes an organic solvent, which can also act as a reducing and structure-directing agent.

1. Precursor Preparation:

-

Prepare a solution of ferric chloride (FeCl₃·6H₂O) and sodium tungstate (Na₂WO₄·2H₂O) in a mixed solvent of ethylene (B1197577) glycol (EG) and water.[10] Ethylene glycol plays a key role as both a reducing agent (Fe³⁺ to Fe²⁺) and a structure-directing agent.[10]

-

Add a salt such as sodium acetate (B1210297) (CH₃COONa) to the solution, which is necessary for the formation of certain microstructures.[10]

2. Solvothermal Reaction:

-

Place the precursor solution in a Teflon-lined autoclave.

-

Heat the autoclave to approximately 200°C for about 12 hours.[10]

3. Product Recovery and Purification:

-

After cooling, the product is collected via centrifugation.

-

The precipitate is washed thoroughly with water and ethanol.

-

The final product is dried to obtain the this compound microcrystals.

Characterization of this compound

To confirm the successful synthesis and to analyze the properties of the produced this compound, several characterization techniques are employed.

-

X-ray Diffraction (XRD): This is a fundamental technique used to determine the crystal structure and phase purity of the synthesized material.[3][4] The resulting diffraction pattern is compared to standard patterns, such as those in the JCPDS database, to confirm the monoclinic structure of FeWO₄.[3]

-

Scanning Electron Microscopy (SEM): SEM is utilized to investigate the morphology and microstructure of the synthesized particles, providing insights into their size, shape, and surface features.[3][4]

-

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, allowing for a more detailed analysis of the nanoparticle size and crystal lattice.[2]

Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound.

Applications

The unique properties of this compound make it a material of interest for several applications:

-

Catalysis: It has been investigated as a photocatalyst for the degradation of organic pollutants and as a sonocatalyst.[9][11]

-

Pigments and Ceramics: Due to its thermal stability and distinct color, it can be used as a pigment in paints and as a component in ceramic glazes.[12]

-

Corrosion Inhibition: It shows potential for use in anti-corrosive coatings.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. What Is Ferrous TungstateChina Tungsten Industry News Center [ctia.com.cn]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. Electronic, Vibrational, and Structural Properties of the Natural Mineral Ferberite (FeWO4): A High-Pressure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Characterization of this compound Nanoparticles | Scientific.Net [scientific.net]

- 12. news.chinatungsten.com [news.chinatungsten.com]

Optical Band Gap of FeWO4 Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iron tungstate (B81510) (FeWO4) nanoparticles are emerging as materials of significant interest across various scientific and technological domains, including photocatalysis, electrocatalysis, and biomedical applications. A fundamental property governing their efficacy in these areas, particularly those involving light interaction, is the optical band gap. This technical guide provides a comprehensive overview of the optical band gap of FeWO4 nanoparticles, detailing the influence of synthesis parameters and providing standardized experimental protocols for its determination.

Quantitative Overview of FeWO4 Nanoparticle Band Gaps

The optical band gap of FeWO4 nanoparticles is not a fixed value but is significantly influenced by factors such as synthesis methodology, particle size, morphology, and post-synthesis treatments like calcination. The data summarized below, culled from various studies, highlights this variability. Generally, the band gap of FeWO4 nanoparticles is reported to be in the visible light region, which is a desirable characteristic for applications such as visible-light-driven photocatalysis.

| Synthesis Method | Morphology | Particle/Crystal Size | Calcination Temperature (°C) | Optical Band Gap (eV) | Reference |

| Hydrothermal | Nanowires | ~10 nm width, 200-500 nm length | - | 3.0 | [1] |

| Hydrothermal | Nanoparticles | - | As-synthesized | 1.95 | [2] |

| Hydrothermal | Nanoparticles | - | 300 | 2.00 | [2] |

| Hydrothermal | Nanoparticles | - | 500 | 2.05 | [2] |

| Hydrothermal | Nanoparticles | - | 700 | 2.20 | [2] |

| Solution Combustion | Nanoparticles | ~19 nm | - | 2.2 | [3] |

| Hydrothermal | Hexagonal Flakes | - | - | 2.35 (at pH 2) | [2] |

| Hydrothermal | Small Nanoparticles | - | - | 2.45 (at pH 7) | [2] |

| Hydrothermal | Thin Nanorods | - | - | 2.33 (at pH 9) | [2] |

| Hydrothermal | Mixed Flakes, Particles, Rods | - | - | 2.50 (at pH 10) | [2] |

It is noteworthy that bulk FeWO4 is reported to have a narrower band gap of around 2.0 eV.[1] The observed larger band gaps in nanomaterials, often referred to as a "blue shift," can be attributed to the quantum confinement effect in some cases, as well as changes in crystallinity and the presence of defects.[1][2]

Experimental Protocols

Accurate determination of the optical band gap is crucial for understanding and optimizing the performance of FeWO4 nanoparticles. The following sections detail the common experimental procedures for synthesis and band gap measurement.

Hydrothermal Synthesis of FeWO4 Nanoparticles

This method is widely employed due to its simplicity and ability to control the morphology and size of the resulting nanoparticles.

Materials:

-

Iron(II) sulfate (B86663) heptahydrate (FeSO4·7H2O)

-

Sodium tungstate dihydrate (Na2WO4·2H2O)

-

Deionized (DI) water

-

pH adjusting agent (e.g., NaOH or HCl)

Procedure:

-

Precursor Solution Preparation: Prepare aqueous solutions of FeSO4·7H2O and Na2WO4·2H2O, typically in equimolar concentrations. For example, dissolve 5 mmol of FeSO4·7H2O in 35 mL of DI water and 5 mmol of Na2WO4·2H2O in 35 mL of DI water.[2]

-

Mixing: Slowly add the Na2WO4 solution dropwise into the FeSO4 solution under vigorous stirring.[2]

-

pH Adjustment: Adjust the pH of the resulting mixture to the desired level using a suitable acid or base. The pH has a significant impact on the final morphology and band gap of the nanoparticles.[2]

-

Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 200°C) for a set duration (e.g., 12 hours).[2]

-

Product Recovery: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation.

-

Washing: Wash the collected product multiple times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final FeWO4 nanoparticle powder in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

-

Calcination (Optional): The dried powder can be calcined at different temperatures to improve crystallinity and modify the optical properties.[2]

Determination of the Optical Band Gap

The optical band gap of FeWO4 nanoparticles is typically determined from their UV-Visible absorption spectrum using the Tauc plot method.

Instrumentation:

-

UV-Visible Spectrophotometer with a diffuse reflectance accessory.

Procedure:

-

Sample Preparation: Prepare a sample of the FeWO4 nanoparticle powder for diffuse reflectance spectroscopy. This usually involves pressing the powder into a compact pellet.

-

Data Acquisition: Record the diffuse reflectance spectrum of the sample over a suitable wavelength range (e.g., 200-800 nm).

-

Kubelka-Munk Transformation: Convert the measured reflectance data (R) into the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The Kubelka-Munk equation is: F(R) = (1-R)² / 2R

-

Tauc Plot Construction: The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation: (αhν)ⁿ = A(hν - Eg) where A is a constant and the exponent 'n' depends on the nature of the electronic transition. For a direct band gap semiconductor, n = 2, and for an indirect band gap semiconductor, n = 1/2. For FeWO4, it is often treated as a direct band gap semiconductor.

-

Band Gap Extrapolation: Plot (F(R)hν)² versus hν (photon energy). The photon energy (hν) in eV can be calculated from the wavelength (λ) in nm using the formula: hν (eV) = 1240 / λ (nm). Extrapolate the linear portion of the curve to the x-axis (where (F(R)hν)² = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for band gap determination and the factors influencing the optical band gap of FeWO4 nanoparticles.

Caption: Experimental workflow for the synthesis and optical band gap determination of FeWO4 nanoparticles.

Caption: Key factors influencing the optical band gap of FeWO4 nanoparticles.

References

Physicochemical properties of FeWO4 thin films.

An In-depth Technical Guide to the Physicochemical Properties of FeWO₄ Thin Films

Introduction

Iron (II) tungstate (B81510) (FeWO₄), a wolframite-type ternary semiconductor, has garnered significant attention from the scientific community due to its promising applications in various technological fields.[1] Its notable properties, including a narrow band gap of approximately 1.7-2.0 eV and electrochemical stability, make it a candidate for photoanodes in photoelectrochemical water splitting.[2][3] Furthermore, its potential has been explored in supercapacitors, batteries, and multiferroics.[3][4] The performance and efficacy of FeWO₄ in these applications are intrinsically linked to its physicochemical properties, which are highly dependent on the synthesis method and processing conditions.

This technical guide provides a comprehensive overview of the core physicochemical properties of FeWO₄ thin films, focusing on their synthesis, structure, and resulting optical, electrical, and magnetic characteristics. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental aspects and potential applications of this material.

Synthesis of FeWO₄ Thin Films

The properties of FeWO₄ thin films are profoundly influenced by the chosen deposition technique. Several methods have been successfully employed to fabricate these films, each offering distinct advantages in controlling film morphology, crystallinity, and stoichiometry.

Common synthesis methods include:

-

Plasma-Assisted Molecular Beam Epitaxy (PAMBE): This technique allows for the growth of single-phase epitaxial thin films with precise control over oxygen stoichiometry, which in turn dictates the electronic and optical properties.[5][6][7]

-

Advanced Controlled Spray Pyrolysis: A cost-effective method capable of producing well-crystallized monoclinic phase FeWO₄ films with microstructures that are beneficial for applications like gas sensing due to their large surface area.[8][9]

-

Sputtering: A physical vapor deposition technique used to create thin films for applications such as micro-supercapacitor electrodes.[4]

-

Sol-Gel followed by Electrospinning: This process can be used to fabricate ceramic nanofibers of iron tungstate.[10]

-

Co-precipitation-Assisted Hydrothermal Method: Used to synthesize nanocomposites, for instance by anchoring FeWO₄ onto graphene oxide nanosheets for photocatalytic applications.[11]

The general workflow for the synthesis and characterization of these thin films follows a logical progression from precursor preparation to detailed analysis of the final product.

Physicochemical Properties

Structural Properties

FeWO₄ thin films typically crystallize in a monoclinic wolframite (B13744602) structure, belonging to the P2/c space group.[8][10] The crystal quality, orientation, and morphology are heavily dependent on the synthesis conditions. For example, films grown via PAMBE on c-plane sapphire substrates are epitaxial and (100)-oriented.[2][5][6] In contrast, advanced spray pyrolysis can yield films with spindle and aggregated fine plate microstructures.[8][9]

X-ray diffraction (XRD) is the primary tool for structural analysis, confirming the phase purity and crystallinity. The presence of impurity phases, such as Fe₂O₃ or Fe₃O₄, can occur if synthesis parameters, like oxygen stoichiometry, are not carefully controlled.[5][8]

| Property | Description | Citations |

| Crystal System | Monoclinic | [8][9][12] |

| Space Group | P2/c | [10] |

| Common Orientation | (100) on c-plane sapphire substrates for epitaxial films | [2][5][6][7] |

| Morphology | Varies with synthesis: epitaxial layers, spindles, aggregated plates, nanofibers. | [5][9][10] |

Optical Properties

FeWO₄ is a semiconductor with a direct band gap, making it an efficient absorber of visible light.[1] The reported band gap energy typically falls between 1.7 eV and 2.0 eV.[2] This value is not fixed and can be tuned by altering the film's stoichiometry. For instance, an increase in the Fe³⁺ content in the film can shift the absorption features.[2][5][6] In optimally grown epitaxial films, a primary band gap of 1.8 ± 0.1 eV is observed, along with an additional interband absorption feature at 3.1 ± 0.1 eV.[2][5][6][7]

| Synthesis Parameter (PAMBE RF Power) | Resulting Band Gap (eV) | Additional Absorption (eV) | Citations |

| 60 W | ~1.8 | ~3.1 | [2][5][6] |

| 80-100 W (Optimal) | 1.8 ± 0.1 | 3.1 ± 0.1 | [2][5][6][7] |

| 120 W (Fe³⁺ Enriched) | ~1.8 | 2.7 ± 0.1 | [2][5][6][7] |

Electrical Properties

The electrical behavior of FeWO₄ thin films is complex and highly sensitive to stoichiometry. While it is typically a p-type semiconductor, n-type conductivity can be induced.[2][3][13] This conversion is linked to the ratio of Fe³⁺ to Fe²⁺ ions within the crystal lattice. The dominant transport mechanism is believed to be small polaron hopping.[2]

In films where Fe²⁺ is the majority species, hole polaron conduction results in p-type behavior. Conversely, when films are enriched with Fe³⁺ (over-oxidized), electron polaron hopping becomes the dominant mechanism, leading to n-type conductivity and a significant decrease in electrical resistivity.[2][5][6] This tunability is a key feature for designing electronic and photoelectrochemical devices.

The relationship between synthesis conditions (specifically RF power in PAMBE, which controls oxygen incorporation), the resulting stoichiometry, and the final electrical and optical properties is a clear example of materials engineering at the atomic level.

| Synthesis Parameter (PAMBE RF Power) | Fe³⁺/Fe²⁺ Ratio | Fe/W Ratio | Electrical Resistivity (Ω·cm) | Conductivity Type | Citations |

| 60 W | 0.6 | 1.1 | 10⁴ - 10⁵ | p-type | [2][5][6][7] |

| 100 W | < 1 (Fe²⁺ rich) | - | - | p-type | [2][5][6][7] |

| 120 W | 1.4 (Fe³⁺ rich) | 1.8 | 120 ± 10 | n-type | [2][5][6][7] |

Magnetic Properties

FeWO₄ exhibits antiferromagnetic ordering at low temperatures.[1] The magnetic properties are primarily due to the high-spin Fe²⁺ (3d⁶) ions within the structure.[3] The temperature at which the material transitions from a paramagnetic to an antiferromagnetic state is known as the Néel temperature (Tₙ). For FeWO₄, this has been reported to be approximately 75 K.[14][15] The magnetic properties can be influenced by the size and shape of the FeWO₄ crystallites.[1]

| Property | Value / Description | Citations |

| Magnetic Ordering | Antiferromagnetic | [1][15] |

| Néel Temperature (Tₙ) | ~75 K | [14][15] |

| Magnetic Ion | High-spin Fe²⁺ | [3] |

Experimental Protocols

Synthesis: Advanced Controlled Spray Pyrolysis

This method provides a scalable route to crystalline FeWO₄ films.[9]

-

Precursor Solutions: Separate solutions of tungstic acid and iron (III) nitrate are prepared.[9]

-

Deposition: The solutions are sprayed simultaneously from a double nozzle onto a heated silicon (n-type) substrate. The substrate temperature is maintained at 600 °C.[9]

-

Post-Annealing: Following deposition, the films are annealed in a furnace at 500 °C for one hour to improve crystallinity and phase purity.[9]

-

Resulting Film: This process yields well-crystallized monoclinic phase FeWO₄ films with a thickness of approximately 500 nm.[9]

Synthesis: Plasma-Assisted Molecular Beam Epitaxy (PAMBE)

This ultra-high vacuum technique is used for growing high-purity, epitaxial films.[2][5]

-

Substrate: C-plane (0001) sapphire substrates are used.[2][5]

-

Sources: Iron (Fe) and tungsten trioxide (WO₃) are used as the metal sources. An atomic oxygen source with a radio frequency (RF) plasma is used to provide reactive oxygen.[2][5]

-

Growth Control: The key parameter for controlling the film's oxygen stoichiometry is the RF power applied to the oxygen source, which is varied between 60 W and 120 W.[2][5][6]

-

Resulting Film: Single-phase, (100)-oriented epitaxial FeWO₄ films are grown. The control over RF power allows for precise tuning of the Fe³⁺/Fe²⁺ ratio and thus the film's optoelectronic properties.[2][5][6]

Characterization Methodologies

-

X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and orientation of the films. Scans are typically performed using Cu Kα radiation to identify characteristic diffraction peaks of the monoclinic FeWO₄ phase.[8]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and microstructure of the films, revealing features like grain size, shape, and surface roughness.[8][9]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the constituent elements (e.g., distinguishing between Fe²⁺ and Fe³⁺).[2][3][5]

-

UV-Visible (UV-Vis) Spectroscopy: Used to measure the optical absorption of the thin films. The band gap energy is determined from the absorption spectrum by applying a Tauc plot analysis.[2][5]

-

Thermopower and Resistivity Measurements: These measurements are used to determine the majority charge carrier type (p-type or n-type) and the electrical resistivity of the films, often using a four-point probe setup.[2][5]

Conclusion

FeWO₄ thin films are a versatile class of materials whose physicochemical properties can be extensively tailored through the careful selection and control of synthesis methods and parameters. The structural integrity, optical absorption, electrical conductivity, and magnetic ordering are all interconnected and ultimately dictated by the film's stoichiometry and crystallinity. The ability to tune the band gap in the visible range and convert the conductivity from p-type to n-type by controlling the Fe³⁺/Fe²⁺ ratio makes FeWO₄ a highly promising material for advanced applications in solar energy conversion, electronics, and energy storage. Further research into novel synthesis routes and heterostructures will continue to unlock the full potential of this fascinating semiconductor.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Growth and Characterization of Epitaxial FeWO₄ Thin Films with Controlled Oxygen Stoichiometry [authors.library.caltech.edu]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. ijp.uobaghdad.edu.iq [ijp.uobaghdad.edu.iq]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 19.16.01 FeWO4 Photoanodes — JCAP [solarfuelshub.org]

- 14. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]

- 15. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Monoclinic Crystal System of Iron(II) Tungstate (B81510) (FeWO₄)

This technical guide provides a comprehensive overview of the monoclinic crystal system of iron(II) tungstate (FeWO₄), a material of significant interest in various scientific and technological fields, including catalysis, energy storage, and potentially as a reference material in certain analytical contexts.[1] This document details its crystal structure, experimental characterization protocols, and key physical properties, presenting data in a structured format for clarity and comparative analysis.

Core Crystal Structure of FeWO₄

Iron(II) tungstate, also known as ferberite, crystallizes in a monoclinic system.[2] At room temperature, its structure is described by the space group P2/c.[3][4] The crystal structure is composed of a slightly distorted hexagonal close-packed lattice of oxygen atoms, where Fe²⁺ and W⁶⁺ ions occupy half of the octahedral holes.[3]

The fundamental building blocks of the FeWO₄ structure are distorted FeO₆ and WO₆ octahedra.[5][6] These octahedra are linked by sharing edges to form two distinct zigzag chains that run along the[7] crystallographic direction.[3][8] Each chain of WO₆ octahedra is connected to four adjacent chains of FeO₆ octahedra via shared corners, and vice versa.[9] This arrangement creates a three-dimensional network.[5] The similarity in the atomic environments of the iron and tungsten species can sometimes lead to structural defects such as stacking faults.[9][10]

Below its Néel temperature of approximately 75 K, FeWO₄ undergoes a transition to an antiferromagnetic state.[3][9][10] This magnetic ordering can be accompanied by slight structural changes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the monoclinic FeWO₄ crystal system, compiled from various experimental and computational studies.

Table 1: Crystallographic Data for FeWO₄

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][3][5] |

| Space Group | P2/c (No. 13) | [3][4][5] |

| Lattice Constant, a | 4.72 - 4.820 Å | [2][5][11][12] |

| Lattice Constant, b | 5.70 - 5.720 Å | [2][11][12] |

| Lattice Constant, c | 4.96 - 5.769 Å | [2][5][11][12] |

| Monoclinic Angle, β | ~90° | [2][12][13] |

| Unit Cell Volume | 133.44 - 134.281 ų | [13][14] |

| Formula Units (Z) | 2 | [2][11] |

| Calculated Density | 7.09 - 7.58 g/cm³ | [2][5][15] |

Note: Variations in lattice parameters can arise from different synthesis methods, measurement conditions, and whether the sample is natural or synthetic.

Table 2: Interatomic Distances

| Bond | Distance Range (Å) | Description | Reference |

| W–O | 1.79 - 2.13 | Forms distorted WO₆ octahedra. | [5][9] |

| Fe–O | 2.06 - 2.19 | Forms distorted FeO₆ octahedra. | [5][9] |

Table 3: Physical Properties

| Property | Value | Notes | Reference |

| Molar Mass | 303.68 g/mol | [15][16] | |

| Band Gap | 1.8 - 2.611 eV | Semiconductor; value varies with measurement technique and sample form (bulk vs. nano). | [3][4][17] |

| Néel Temperature (Tₙ) | ~75 K | Transition to an antiferromagnetic state. | [3][9][10] |

| Mohs Hardness | 4 - 4.5 | [2][11] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of high-quality FeWO₄ crystals for research and development.

This protocol is adapted from a common method for producing well-crystalline, hierarchical FeWO₄ microstructures.[12]

-

Precursor Preparation : Prepare two separate solutions.

-

Solution A: Dissolve 1 mmol of FeCl₃·6H₂O in 2.5 mL of distilled water.

-

Solution B: Dissolve 1 mmol of Na₂WO₄·2H₂O in 2.5 mL of distilled water.

-

-

Mixing : Add Solution A and Solution B to a solvent mixture, typically containing ethylene (B1197577) glycol (EG) and water. A common ratio is 1:9 (V_H₂O / V_EG). Add a morphology-controlling agent, such as sodium acetate (B1210297) (NaAc), to the solution.[12]

-

Solvothermal Reaction : Transfer the resulting mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature of around 200 °C for 12-24 hours.[12]

-

Product Recovery : After the reaction, allow the autoclave to cool to room temperature naturally.

-

Washing and Drying : Collect the precipitate by centrifugation. Wash the product sequentially with distilled water and absolute ethanol (B145695) several times to remove any unreacted precursors and byproducts.

-

Final Product : Dry the final product in an oven at approximately 60-80 °C for several hours.

This protocol outlines the standard workflow for confirming the crystal structure and phase purity of synthesized FeWO₄ powder.

-

Sample Preparation : The synthesized FeWO₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder for the diffractometer.

-

Data Collection :

-

Phase Identification : The positions and relative intensities of the diffraction peaks in the experimental pattern are compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 71-2391 for monoclinic FeWO₄.[12][14]

-

Rietveld Refinement :

-

Objective : To refine a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one.[18][19]

-

Software : Specialized software such as FullProf, GSAS, or TOPAS is used.[19][20]

-

Procedure : a. An initial structural model for FeWO₄ (P2/c space group, approximate lattice parameters, and atomic positions) is input into the software.[4] b. The software calculates a theoretical diffraction pattern based on this model. c. A least-squares algorithm iteratively refines various parameters (e.g., lattice parameters, atomic positions, peak shape, background) to minimize the difference between the calculated and observed patterns.[7][18][21]

-

Output : The refinement yields precise lattice parameters, atomic coordinates, and quantitative phase information. Goodness-of-fit indicators (e.g., R_wp, χ²) assess the quality of the refinement.[4]

-

Logical Relationships and Workflows

Understanding the relationships between synthesis, structure, and properties is key for material development.

References

- 1. haihangchem.com [haihangchem.com]

- 2. Ferberite - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mp-19421: FeWO4 (monoclinic, P2/c, 13) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Crystal: Iron Tungstate - FeWO4 - SurfaceNet [surfacenet.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mindat.org [mindat.org]

- 14. researchgate.net [researchgate.net]

- 15. iron(II) tungstate [chemister.ru]

- 16. webqc.org [webqc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 19. MyScope [myscope.training]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

Ferrous Tungstate: A Comprehensive Technical Analysis of its Semiconductor Properties and Potential Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous tungstate (B81510) (FeWO₄), a naturally occurring wolframite (B13744602) mineral, has garnered significant interest for its unique electronic and magnetic properties. This technical guide provides an in-depth analysis of ferrous tungstate's semiconductor characteristics, supported by a compilation of experimental data and detailed research protocols. While direct applications in drug development are still emerging, this document explores the potential for this compound to influence biological systems, drawing parallels with the known behaviors of other iron- and tungsten-based nanomaterials. Particular attention is given to its potential role in modulating cellular signaling pathways through mechanisms such as the generation of reactive oxygen species (ROS).

Electronic Properties of this compound: A Semiconductor Profile

This compound is unequivocally a semiconductor material. Its electronic properties are primarily defined by its crystal structure and the electronic configurations of its constituent ions, Fe²⁺ and W⁶⁺.

Crystal Structure

This compound crystallizes in a monoclinic wolframite structure with the P2/c space group. This structure consists of zigzag chains of edge-sharing FeO₆ and WO₆ octahedra. The distortion of the FeO₆ octahedra is attributed to the Jahn-Teller effect, a consequence of the high-spin d⁶ electronic configuration of the Fe²⁺ ion[1].

Band Gap and Conductivity

The defining characteristic of a semiconductor is its band gap, the energy difference between the valence band and the conduction band. This compound possesses a direct band gap, with reported values typically ranging from 1.8 eV to 2.2 eV[1][2]. This relatively narrow band gap allows it to absorb a significant portion of the visible light spectrum, a property that is leveraged in photocatalysis. The electrical conductivity of this compound is characteristic of a semiconductor, and it has been identified as a p-type semiconductor in some studies[3].

Quantitative Data Summary

The following tables summarize the key quantitative electronic and physical properties of this compound compiled from various research findings.

| Property | Value | Reference(s) |

| Chemical Formula | FeWO₄ | [4][5][6] |

| Molar Mass | 303.68 g/mol | [4] |

| Crystal Structure | Monoclinic (Wolframite) | [1] |

| Space Group | P2/c | [1] |

| Band Gap (Eg) | 1.8 - 2.2 eV (Direct) | [1][2][7] |

| Density | 7.5 g/cm³ | [8] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, providing a foundation for reproducible research.

Synthesis of this compound Nanoparticles

3.1.1. Hydrothermal Synthesis